2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile
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Overview
Description
2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile is a chemical compound with a complex structure that includes an indazole ring, a benzyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile typically involves the reaction of 1-benzyl-1H-indazole-3-ol with a suitable acetonitrile derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the nitrile group, such as amines.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Bendazac: A non-steroidal anti-inflammatory drug with a similar indazole structure.
Benzydamine: An anti-inflammatory agent with a related chemical framework.
Uniqueness
2-(1-Benzyl-1H-indazol-3-yloxy)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C16H13N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |
InChI Key |
SVZITIRKVAYMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC#N |
Origin of Product |
United States |
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